6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde
Description
Properties
CAS No. |
920514-81-4 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-13-14(9-20)17(19-16(13)8-15(10)18)11-3-5-12(21-2)6-4-11/h3-9,19H,1-2H3 |
InChI Key |
AVDSCAQNCRWJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups at the 3-position of indoles. Starting with 2-methylaniline derivatives, this method enables the construction of the indole skeleton with halogen and alkyl substituents. For 6-chloro-5-methyl-1H-indole-3-carbaldehyde, the synthesis begins with 4-chloro-3-methyl-2-methylaniline (or a suitably substituted analog).
Procedure :
-
Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF, 50 mL) is cooled to 0–5°C, and phosphorus oxychloride (POCl₃, 10 mL) is added dropwise under nitrogen. The mixture is stirred for 30–40 minutes to form the active chloroiminium intermediate.
-
Cyclization and Formylation : The substituted 2-methylaniline (10 mmol) is dissolved in DMF (30 mL), and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 2 hours, the mixture is refluxed at 85°C for 6 hours.
-
Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the crude indole-3-carbaldehyde. Recrystallization from ethanol yields 6-chloro-5-methyl-1H-indole-3-carbaldehyde (72% yield).
Key Data :
Introduction of the 4-Methoxyphenyl Group via Suzuki-Miyaura Coupling
The 2-position of the indole is functionalized using a palladium-catalyzed cross-coupling reaction. Bromination at the 2-position precedes coupling with 4-methoxyphenylboronic acid.
Bromination :
-
Conditions : The indole-3-carbaldehyde (5 mmol) is treated with N-bromosuccinimide (NBS, 5.5 mmol) in dichloromethane (DCM, 20 mL) at 0°C for 4 hours, yielding 2-bromo-6-chloro-5-methyl-1H-indole-3-carbaldehyde (68% yield).
Suzuki-Miyaura Coupling :
-
Catalytic System : Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (3 equiv.), and 4-methoxyphenylboronic acid (1.2 equiv.) in THF/H₂O (4:1, 15 mL).
-
Reaction : The mixture is refluxed under nitrogen for 24 hours.
-
Workup : Extraction with ethyl acetate and chromatography (SiO₂, hexane/EtOAc) yields the target compound (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Temperature | 80°C (reflux) |
| Reaction Time | 24 hours |
| Yield | 58% |
Fischer Indole Synthesis with Pre-Substituted Phenylhydrazine
Substrate Preparation
The Fischer indole synthesis enables direct construction of the indole ring from phenylhydrazines and carbonyl compounds. For the target molecule, 4-methoxyphenylhydrazine is reacted with a substituted cyclohexanone bearing chloro and methyl groups.
Procedure :
-
Hydrazine Synthesis : 4-Methoxyaniline (10 mmol) is diazotized with NaNO₂/HCl at 0°C, followed by reduction with SnCl₂ to yield 4-methoxyphenylhydrazine.
-
Cyclization : The hydrazine (10 mmol) is heated with 5-chloro-4-methylcyclohexan-1-one (10 mmol) in acetic acid (20 mL) at 120°C for 12 hours.
-
Oxidation : The intermediate indoline is oxidized to indole-3-carbaldehyde using MnO₂ in DCM (8 hours, 25°C).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 45% |
| Limitation | Low regioselectivity for methyl and chloro groups |
Palladium-Catalyzed Direct C–H Arylation
One-Pot Indole Formation and Arylation
This method leverages Pd-catalyzed C–H activation to introduce the 4-methoxyphenyl group during indole cyclization.
Procedure :
-
Substrate Preparation : A mixture of 4-chloro-3-methylaniline (10 mmol), 4-methoxyiodobenzene (12 mmol), Pd(OAc)₂ (10 mol%), and 1,10-phenanthroline (30 mol%) in trifluoroacetic acid (TFA, 1.5 equiv.) is heated in PhCl at 100°C for 18 hours.
-
Oxidative Formylation : The crude indole is treated with POCl₃/DMF (Vilsmeier conditions) to install the 3-carbaldehyde group.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/1,10-phen |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 63% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Vilsmeier + Suzuki | High functional group tolerance | Multi-step, moderate yield | 58% |
| Fischer Indole | Direct indole formation | Poor regioselectivity | 45% |
| Pd-Catalyzed C–H | One-pot synthesis | Requires expensive ligands | 63% |
Optimization Strategies
Enhancing Suzuki Coupling Efficiency
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.
Substitution: 6-Amino-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures exhibit promising anticancer properties. For instance, studies have shown that 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Apoptosis induction |
| MCF-7 (Breast) | 7.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures. This suggests potential therapeutic applications for inflammatory diseases.
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer effects of indole derivatives, including this compound. The research involved testing against multiple cancer types, revealing IC50 values that support its efficacy in oncology .
Case Study 2: Mechanistic Studies
Mechanistic studies have focused on the interaction of this compound with cytochrome P450 enzymes, crucial for drug metabolism. Understanding these interactions is vital for predicting pharmacokinetic properties and potential side effects .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Effects on Physical Properties
The substituents on the indole core significantly alter melting points, solubility, and chromatographic behavior. For example:
- Melting Points : Bulky substituents (e.g., benzoyl in ) increase melting points due to enhanced van der Waals interactions or hydrogen bonding. The parent indole-3-carbaldehyde melts at 193–198°C , while carboxamide derivatives () exhibit higher melting points (~250°C) due to stronger intermolecular forces . The target compound’s methyl and methoxyphenyl groups likely elevate its melting point compared to the parent compound.
- Chromatography: Polar substituents like methoxy groups may reduce Rf values in non-polar solvent systems. For example, compound 3 in has an Rf of 0.67 in CHCl3/MeOH (94:6) .
Spectral and Structural Analysis
NMR and IR Spectroscopy
- Aldehyde Proton : In indole-3-carboxaldehyde derivatives, the aldehyde proton typically resonates near δ 9.8–10.2 ppm in $ ^1H $-NMR. Substituents like methoxy or chloro groups deshield adjacent protons. For instance, in , the indole H-3 proton appears at δ 8.0–8.85 ppm depending on substitution .
- IR Stretching : The aldehyde C=O stretch in the target compound is expected near 1680–1700 cm$ ^{-1} $. Carboxamide derivatives () show C=O stretches at ~1666 cm$ ^{-1} $, while hydrazones () exhibit shifts due to conjugation .
Crystallography and Hydrogen Bonding
- The aldehyde group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing. Graph set analysis () could categorize its intermolecular interactions, such as chains or rings formed via O–H···O bonds .
- In contrast, carboxamide derivatives () form stronger hydrogen bonds (N–H···O and O–H···N), contributing to their higher thermal stability .
Functional Group Comparison with Related Compounds
Aldehyde vs. Carboxamide Derivatives
- Hydrogen Bonding: Carboxamides () participate in more extensive H-bonding networks (donor and acceptor) than aldehydes (acceptor only), affecting solubility and crystallinity .
- Biological Activity : Carboxamides are common in drug design (e.g., kinase inhibitors), while aldehydes serve as intermediates for further functionalization.
Halogen Substitution Patterns
- Chloro vs. Fluoro : Chlorine’s larger size and polarizability increase lipophilicity compared to fluorine. For example, 5-fluoroindole derivatives () may exhibit different pharmacokinetic profiles than chloro-substituted analogs .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde (CAS No. 920514-81-4) is a synthetic compound belonging to the indole family, characterized by a complex structure that includes a chloro substituent, a methoxyphenyl group, and a carbaldehyde functional group. Its molecular formula is with a molecular weight of approximately 288.75 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Structural Characteristics
The unique structure of this compound enhances its biological activity compared to other indole derivatives. The presence of both chloro and methoxy groups may influence its lipophilicity, which is critical for cellular penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.75 g/mol |
| LogP | 4.6178 |
| PSA | 42.09 Ų |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
In one study, compounds similar to this indole derivative demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as microtubule-destabilizing agents . Additionally, apoptosis-inducing activities were confirmed through enhanced caspase-3 activity in treated cells .
Enzyme Inhibition
The compound's interaction with biological targets is crucial for understanding its pharmacokinetic properties. Interaction studies suggest that it may bind to cytochrome P450 enzymes, which are pivotal in drug metabolism. Similar compounds have shown varying degrees of inhibition against these enzymes, indicating that this indole derivative could influence drug metabolism and efficacy.
Antimicrobial Activity
Research has also explored the antimicrobial properties of related indole compounds. For example, certain derivatives exhibited low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several indole derivatives and tested their effects on MDA-MB-231 cells. The results indicated that specific compounds led to significant morphological changes and enhanced apoptosis markers at concentrations as low as 1 µM .
- Enzyme Interaction Analysis : A molecular docking study evaluated the binding affinity of various substituted indoles to cytochrome P450 enzymes. Results showed that the presence of chloro and methoxy groups significantly influenced binding interactions, suggesting a pathway for optimizing drug design based on these structures .
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde?
A common approach involves sequential functionalization of the indole scaffold. For example:
- Vilsmeier-Haack formylation : Treating 5-methylindole derivatives with POCl₃ and DMF to introduce the aldehyde group at the 3-position .
- Substitution reactions : Introducing the 4-methoxyphenyl group at the 2-position via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Chlorination : Electrophilic chlorination (e.g., using N-chlorosuccinimide) at the 6-position, often requiring regioselective control .
Key steps include purification via flash column chromatography and validation by HPLC (>95% purity) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions and electronic environments. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₃ClNO₂: 298.0634) .
- X-ray crystallography : Resolves crystal packing and bond geometries. Software like SHELXL refines structural models using diffraction data .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-methoxyphenyl group?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature control : Reactions performed at 80–100°C balance kinetic efficiency and decomposition risks .
Contradictory reports on regioselectivity may arise from competing reaction pathways, necessitating mechanistic studies via DFT calculations .
Q. What computational tools are used to predict the reactivity of the aldehyde group in this compound?
- Molecular docking (MOE software) : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric compatibility .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics simulations : Assess stability of derived Schiff bases in solvent environments .
Q. How are crystallographic data contradictions resolved for this compound?
- Multi-software validation : Compare results from SHELX (for small-molecule refinement) and WinGX (for data integration) to identify systematic errors .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal packing, distinguishing artifacts from true interactions .
- Twinned data refinement : SHELXL’s twin-law functions correct for overlapping diffraction patterns in challenging crystals .
Q. What strategies are employed to study hydrogen bonding interactions in its solid-state structure?
- Cambridge Structural Database (CSD) mining : Compare bond lengths/angles with analogous indole derivatives to identify atypical interactions .
- Thermal analysis (TGA/DSC) : Correlate melting points with hydrogen bond strength (e.g., mp 193–198°C for indole-3-carbaldehyde derivatives) .
- Variable-temperature XRD : Monitors conformational changes under thermal stress to map dynamic bonding .
Methodological Considerations
- Contradiction handling : Discrepancies in NMR vs. XRD data may arise from solution vs. solid-state conformers. Multi-technique validation is critical .
- Biological activity profiling : Use kinase inhibition assays (e.g., ELISA) to evaluate medicinal potential, referencing indole derivatives’ roles in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
